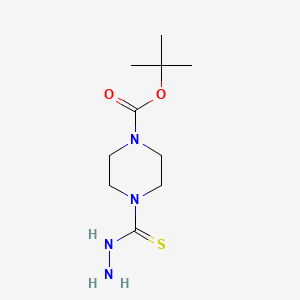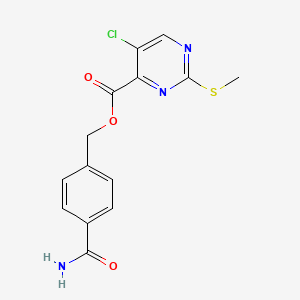![molecular formula C21H18BrN3O2S B2449878 5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 957626-45-8](/img/structure/B2449878.png)
5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one” is a versatile material that holds promising potential for scientific research across various fields1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not available in the search results. However, it’s worth noting that compounds with similar structures, such as pyrazolines and their derivatives, have been synthesized and developed into many promising drugs2.Molecular Structure Analysis
The specific molecular structure analysis of this compound is not available in the search results. However, compounds with similar structures, such as pyrazolines, are known to have a nitrogen-based hetero-aromatic ring structure2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the search results. However, compounds with similar structures, such as pyrazolines, have been studied for their various biological and pharmacological activities2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not available in the search results.Aplicaciones Científicas De Investigación
H1-Antihistaminic Agents
Research into related quinazolinone derivatives has shown promise for the development of new classes of H1-antihistaminic agents. One study described the synthesis of novel quinazolin-4-(3H)-ones, which exhibited significant in vivo H1-antihistaminic activity with minimal sedation effects, suggesting potential for further development into new antihistaminic drugs (Alagarsamy & Parthiban, 2013).
Antimicrobial Activity
Compounds within the quinazoline class have also been evaluated for their antimicrobial properties. A study synthesized imidazo[1, 2-c]quinazoline derivatives and tested them for in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, with some compounds showing potent antibacterial activities. This suggests the potential use of these compounds in developing new antibacterial agents (Nasr, Gineinah, & El-Bendary, 2003).
Antiviral Activities
Another area of application is in antiviral research, where novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their activities against various respiratory and biodefense viruses. The research found that some of these compounds inhibited the replication of avian influenza (H5N1) virus, showing promise as potential antiviral agents (Selvam et al., 2007).
Catalysts in Chemical Synthesis
Research into the catalytic applications of related compounds includes the use of palladium-functionalized nanoparticles for the synthesis of isoquinolino[1,2-b]quinazolin-8-ones. This demonstrates the potential of quinazolinone derivatives in facilitating efficient chemical reactions, particularly in carbon–carbon bond formation, which is valuable in the synthesis of complex organic molecules (Bahadorikhalili et al., 2018).
Safety And Hazards
Direcciones Futuras
Given the promising potential of this compound for scientific research1, future studies could focus on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
Propiedades
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S/c1-12(2)18-20(27)25-19(24-18)15-5-3-4-6-16(15)23-21(25)28-11-17(26)13-7-9-14(22)10-8-13/h3-10,12,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMAPUAHBWXYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-Chloro-4-fluorobenzyl)(3-methoxyphenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2449796.png)
![[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B2449798.png)
![3-[(2-Azepan-1-yl-2-oxoethyl)thio]-6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449799.png)

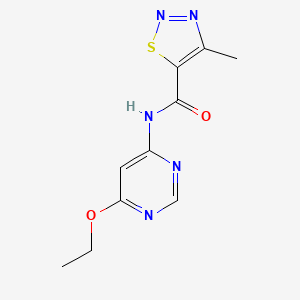
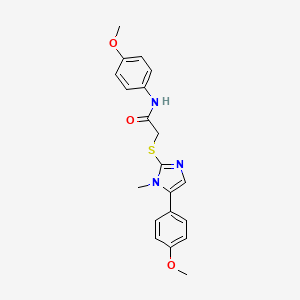
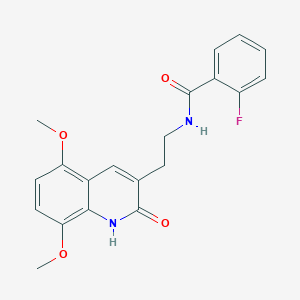
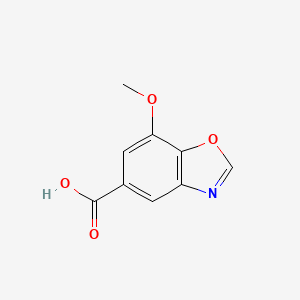
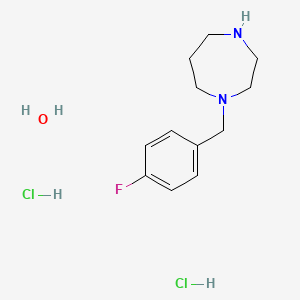
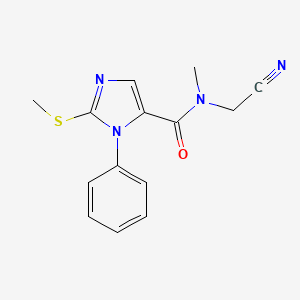
![2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2449814.png)
![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2449815.png)
